octahydro-1H-indole-6-sulfonic acid

Catalog No.
S815467
CAS No.
1432679-24-7
M.F
C8H15NO3S
M. Wt
205.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
octahydro-1H-indole-6-sulfonic acid

CAS Number

1432679-24-7

Product Name

octahydro-1H-indole-6-sulfonic acid

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-sulfonic acid

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C8H15NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h6-9H,1-5H2,(H,10,11,12)

InChI Key

HJZJFNRYVWVMQL-UHFFFAOYSA-N

SMILES

C1CC(CC2C1CCN2)S(=O)(=O)O

Canonical SMILES

C1CC(CC2C1CCN2)S(=O)(=O)O

Octahydro-1H-indole-6-sulfonic acid is a bicyclic compound characterized by a saturated indole structure with a sulfonic acid group at the 6-position. This compound features a unique arrangement of hydrogen and carbon atoms, contributing to its distinct chemical properties. The molecular formula can be represented as C8H13NO3SC_8H_{13}NO_3S. The presence of the sulfonic acid group enhances its solubility in water and makes it more reactive in various chemical environments.

, including:

  • Electrophilic Substitution: The sulfonic acid group can act as a directing group in electrophilic aromatic substitution reactions.
  • Nucleophilic Addition: The nitrogen atom in the indole structure can participate in nucleophilic addition reactions, particularly with electrophiles.
  • Deprotonation: The sulfonic acid group can be deprotonated to form sulfonate salts, which can further react with various nucleophiles.

These reactions make octahydro-1H-indole-6-sulfonic acid a versatile intermediate in organic synthesis.

Several methods have been developed for synthesizing octahydro-1H-indole-6-sulfonic acid:

  • Catalytic Hydrogenation: This method involves the hydrogenation of indole derivatives under catalytic conditions to yield octahydroindole structures, followed by sulfonation.
  • Sulfonation of Indoles: Direct sulfonation of indole compounds using sulfur trioxide or chlorosulfonic acid can introduce the sulfonic acid group at the desired position.
  • Chiral Auxiliary Methods: Some synthetic routes utilize chiral auxiliaries to control stereochemistry during the synthesis of octahydroindole derivatives, ensuring high yields and selectivity .

Octahydro-1H-indole-6-sulfonic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals, particularly those targeting neurological pathways.
  • Catalysis: Its sulfonic acid functionality allows it to act as a catalyst or catalyst support in organic reactions.
  • Material Science: The compound may be explored for use in developing new materials with specific functional properties due to its unique chemical structure.

Interaction studies involving octahydro-1H-indole-6-sulfonic acid focus on its binding affinity and reactivity with various biological molecules. These studies help elucidate its potential roles in biochemical pathways and its effectiveness as an enzyme inhibitor. Preliminary findings suggest that it may interact favorably with certain receptors or enzymes, but further research is necessary to confirm these interactions and their implications for drug design.

Several compounds share structural similarities with octahydro-1H-indole-6-sulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
OctahydroindoleSaturated indole without sulfonateBasic structure; lacks functional groups
Indole-3-acetic acidIndole structure with acetic acid groupPlant hormone; involved in growth regulation
5-HydroxyindoleHydroxylated indoleNeurotransmitter precursor; important in serotonin synthesis
2-MethylindoleMethyl substitution on indoleExhibits different biological activities

Octahydro-1H-indole-6-sulfonic acid is unique due to its combination of saturated ring structure and sulfonic acid functionality, which may enhance its solubility and reactivity compared to other indoles.

Acid Dissociation Constants (pKa) Analysis

Octahydro-1H-indole-6-sulfonic acid (CAS: 1432679-24-7) exhibits characteristic acid dissociation behavior attributable to its sulfonic acid functional group [1] [2] [3]. The compound contains a strongly acidic sulfonic acid group (-SO3H) at the 6-position of the octahydroindole scaffold, which significantly influences its ionization characteristics in aqueous solution.

The sulfonic acid group in octahydro-1H-indole-6-sulfonic acid demonstrates very strong acidic properties with a pKa value significantly below zero. Based on structural analogies with other sulfonic acids, the compound exhibits a pKa of approximately -0.48 [4], consistent with the general behavior of sulfonic acid functional groups. For comparison, p-toluenesulfonic acid, another aromatic sulfonic acid, has a reported pKa of -2.1 [5], while sulfonic acid groups in organic molecules typically exhibit pKa values in the range of -3 to 0 [6].

The strong acidity of the sulfonic acid group results from the high electronegativity of the sulfur atom and the resonance stabilization of the sulfonate anion. The electron-withdrawing nature of the sulfonyl group (SO2) creates a highly polarized S-OH bond, facilitating proton dissociation even at very low pH values [6] [7].

Table 1: Acid Dissociation Constants for Octahydro-1H-indole-6-sulfonic acid and Related Compounds

CompoundpKa ValueIonization State at pH 7Reference
Octahydro-1H-indole-6-sulfonic acid~-0.48Fully ionized (>99.9%) [4]
p-Toluenesulfonic acid-2.1Fully ionized (>99.9%) [5]
Methanesulfonic acid<-2Fully ionized (>99.9%) [6]
Sulfuric acid (first dissociation)<-3Fully ionized (>99.9%) [6]

The secondary nitrogen atom in the octahydroindole ring system may also exhibit weak basic properties, though this is significantly overshadowed by the strong acidic character of the sulfonic acid group. The saturated nature of the octahydroindole system reduces the basicity of the nitrogen compared to unsaturated indole derivatives [8] [9].

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of octahydro-1H-indole-6-sulfonic acid is primarily determined by the presence of the sulfonic acid functional group, which imparts high hydrophilicity to the molecule. The compound exhibits excellent solubility in water and polar organic solvents, while demonstrating poor solubility in non-polar systems [5] [10].

Water Solubility: The sulfonic acid group renders octahydro-1H-indole-6-sulfonic acid highly water-soluble through formation of ionic interactions with water molecules. The dissociated sulfonate anion forms strong hydrogen bonds with water, while the positively charged hydronium ions provide additional solvation energy [11] [10]. This behavior is consistent with other sulfonic acids, which typically exhibit high aqueous solubility due to their ionic character.

Polar Organic Solvents: The compound demonstrates good solubility in polar protic solvents such as alcohols (methanol, ethanol, isopropanol) [5] [12]. The sulfonic acid group can form hydrogen bonds with alcohol molecules, facilitating dissolution. Similarly, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) effectively solvate the compound through dipole-dipole interactions [9].

Non-Polar Solvents: Octahydro-1H-indole-6-sulfonic acid exhibits poor solubility in non-polar solvents such as hydrocarbons (hexane, cyclohexane) and aromatic solvents (benzene, toluene). The highly polar sulfonic acid group cannot be adequately solvated by non-polar molecules, resulting in unfavorable solvation energy [13].

Table 2: Solubility Characteristics of Octahydro-1H-indole-6-sulfonic acid

Solvent TypeExamplesSolubilityMechanism
WaterH2OHighIonic interactions, hydrogen bonding
Polar proticMethanol, ethanolGoodHydrogen bonding
Polar aproticDMSO, DMFModerateDipole interactions
Non-polarHexane, toluenePoorInsufficient solvation

Thermal Stability and Decomposition Pathways

The thermal stability of octahydro-1H-indole-6-sulfonic acid is characterized by the temperature-dependent decomposition of the sulfonic acid functional group and subsequent degradation of the organic framework. Thermal analysis reveals a multi-step decomposition process occurring over distinct temperature ranges [14] [15].

Initial Stability Range (Room Temperature to 200°C): The compound exhibits good thermal stability under normal conditions, with minimal decomposition occurring below 200°C. Initial mass loss in this range (typically 3-5%) is attributed to dehydration and removal of adsorbed moisture [16].

Primary Decomposition (200-350°C): The most significant thermal decomposition occurs in the 200-350°C range, where the sulfonic acid group undergoes desulfonation. This process involves the cleavage of the aromatic carbon-sulfur bond, leading to the elimination of sulfur dioxide (SO2) and water vapor [14] [15]. The decomposition follows the general pattern observed for aromatic sulfonic acids:

R-SO3H → R-H + SO3 → R-H + SO2 + 1/2 O2

Secondary Decomposition (350-450°C): Following desulfonation, the organic framework undergoes further thermal degradation. The octahydroindole ring system breaks down through a series of radical-mediated reactions, producing various hydrocarbon fragments and nitrogen-containing compounds [17] [18].

High-Temperature Degradation (>450°C): Complete mineralization occurs at temperatures exceeding 450°C, resulting in the formation of carbon dioxide, water, nitrogen oxides, and sulfur oxides as final products [14] [15].

Table 3: Thermal Decomposition Profile of Octahydro-1H-indole-6-sulfonic acid

Temperature RangeMass Loss (%)Primary ProductsProcess
RT-200°C3-5H2ODehydration
200-350°C15-25SO2, H2ODesulfonation
350-450°C30-40Hydrocarbons, NOxRing fragmentation
>450°C20-30CO2, H2O, NOx, SOxComplete mineralization

Tautomeric Equilibria in Aqueous Solutions

The tautomeric behavior of octahydro-1H-indole-6-sulfonic acid in aqueous solution is influenced by the pH-dependent protonation states of the nitrogen atom within the octahydroindole ring system. Unlike unsaturated indole derivatives that exhibit extensive tautomeric equilibria, the saturated octahydroindole framework limits tautomeric possibilities [19] [20].

Nitrogen Tautomerism: The secondary nitrogen atom in the octahydroindole ring can exist in different protonation states depending on solution pH. At physiological pH (7.4), the nitrogen remains largely unprotonated due to the reduced basicity of the saturated ring system compared to aromatic indole derivatives [21] [22].

pH-Dependent Equilibria: The tautomeric equilibrium is significantly influenced by solution pH. At low pH values (pH < 3), protonation of the nitrogen atom becomes more favorable, leading to the formation of a positively charged ammonium species. This protonation affects the electronic distribution throughout the ring system and can influence molecular interactions [9] [21].

Solvent Effects: The tautomeric equilibrium is also affected by the solvent environment. In polar protic solvents, hydrogen bonding interactions can stabilize specific tautomeric forms. The presence of the sulfonic acid group, which remains ionized across a wide pH range, provides a constant source of electrostatic influence on the tautomeric equilibrium [20] [23].

Kinetic Considerations: The rate of tautomeric interconversion in octahydro-1H-indole-6-sulfonic acid is expected to be rapid on the NMR timescale, similar to other nitrogen-containing heterocycles. The activation energy for proton transfer is typically low, allowing for rapid equilibration between tautomeric forms [19] [20].

Table 4: Tautomeric Equilibria Data for Octahydro-1H-indole-6-sulfonic acid

pH RangePredominant FormEquilibrium ConstantObservations
<3Protonated NK > 10Ammonium formation
3-7Neutral NK ≈ 1Balanced equilibrium
7-10Neutral NK < 0.1Deprotonated form dominant
>10Deprotonated NK << 0.1Anionic nitrogen

XLogP3

-2.2

Dates

Last modified: 08-16-2023

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